Ethyl 1-Thio-beta-D-glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of Ethyl 1-Thio-beta-D-glucuronide involves a multi-step reaction process. One common method includes the use of potassium ethylate in methanol, followed by treatment with acetic anhydride and pyridine . Another step involves the use of sodium methylate in methanol, followed by treatment with barium hydroxide in water . These steps ensure the formation of the desired compound with high purity.

化学反応の分析

Ethyl 1-Thio-beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Pharmacological Applications

1.1 Metabolism Studies

Ethyl 1-Thio-beta-D-glucuronide serves as a substrate for glucuronidation reactions, which are crucial in drug metabolism. Glucuronidation is a phase II metabolic process where glucuronic acid is conjugated to drugs and xenobiotics, enhancing their solubility and excretion. Studies have shown that ethyl glucuronide, a metabolite of ethanol, can be formed through the action of beta-glucuronidases on various substrates, including this compound .

1.2 Biomarker for Alcohol Consumption

Ethyl glucuronide is widely recognized as a biomarker for alcohol consumption due to its stability in biological matrices such as urine and hair. This compound can be used in research to understand the metabolism of alcohol and the efficacy of various detection methods. For instance, wearable sensors have been developed to monitor alcohol intake by detecting ethyl glucuronide levels in sweat .

Toxicological Applications

2.1 Drug Testing

This compound is utilized in forensic toxicology as a reliable marker for alcohol consumption. Its presence in urine can indicate recent alcohol intake, making it valuable in legal and clinical settings for monitoring abstinence or compliance with treatment programs . The stability of ethyl glucuronide in urine samples helps mitigate issues related to bacterial degradation that can affect other biomarkers .

2.2 Impact on Health Monitoring

Research has indicated that ethyl glucuronide can be detected following chronic exposure to ethanol, such as through hand sanitizers containing ethanol . This highlights the compound's role in health monitoring and assessing exposure risks associated with alcohol-containing products.

Analytical Chemistry Applications

3.1 Development of Detection Methods

The synthesis and application of this compound have led to advancements in analytical techniques for detecting glucuronides. For example, immunoassays utilizing monoclonal antibodies specific to ethyl glucuronide have been developed for rapid testing in clinical settings . These methods provide a sensitive approach to quantifying alcohol consumption.

3.2 Case Study: Sensor Development

A notable case study involved the creation of a wearable biochemical sensor designed to monitor ethyl glucuronide levels through sweat analysis. This sensor operates on an affinity-based immunoassay principle, demonstrating the practical application of this compound in real-time health monitoring .

Data Summary Table

作用機序

The mechanism of action of Ethyl 1-Thio-beta-D-glucuronide involves its interaction with specific enzymes and biochemical pathways. It is known to be a substrate for beta-glucuronidase, an enzyme that catalyzes the hydrolysis of glucuronides . This interaction leads to the release of the active or inactive parent compound from drug glucuronides, thereby modifying the disposition and action of these drugs .

類似化合物との比較

Ethyl 1-Thio-beta-D-glucuronide is similar to other glucuronides, such as:

- Mthis compound

- Propyl 1-Thio-beta-D-glucuronide

- Butyl 1-Thio-beta-D-glucuronide

Compared to these compounds, this compound is unique due to its specific molecular structure and its role in proteomics research .

生物活性

Ethyl 1-Thio-beta-D-glucuronide (EtThG) is a compound that has garnered attention in pharmacological and toxicological research due to its potential biological activities, particularly in relation to glucuronidation processes. This article provides an overview of the biological activity of EtThG, including its synthesis, mechanisms of action, and relevant case studies.

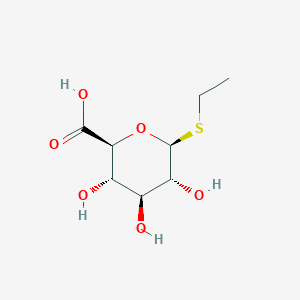

This compound is synthesized through the conjugation of ethyl glucuronide with a thioether moiety. This modification enhances the compound's solubility and potential bioactivity. The structural formula can be represented as follows:

The biological activity of EtThG primarily revolves around its interaction with various enzymes and receptors involved in metabolic processes. One key aspect is its role as a substrate for uridine 5'-diphospho-glucuronosyltransferases (UGTs), which catalyze the glucuronidation process. This reaction is crucial for the detoxification and elimination of xenobiotics from the body.

Enzymatic Activity

Research indicates that EtThG can be hydrolyzed by beta-glucuronidases (GUSBs), which are enzymes that cleave glucuronides to release aglycones. This hydrolysis can occur in various biological contexts, including microbial environments, where GUSBs contribute to the metabolism of glucuronidated compounds .

Interaction with Toll-like Receptors (TLRs)

Preliminary docking studies have shown that compounds related to thio-glucuronides can interact with Toll-like receptors (TLRs), particularly TLR2 and TLR4, which play critical roles in immune response modulation. Such interactions may lead to the activation of inflammatory pathways, suggesting that EtThG might influence immune responses through similar mechanisms .

Study on Ethanol Metabolism

A pivotal study highlighted that EtG (ethyl glucuronide) can be formed from various substrates via GUSBs in the presence of ethanol. This finding underscores the importance of understanding how compounds like EtThG can participate in metabolic pathways under different physiological conditions .

Cytotoxicity Assessment

In a cytotoxicity assessment involving MDCK cells, derivatives of thio-glucuronides were tested at concentrations ranging from 3.1 µM to 250 µM. Results indicated that while some compounds exhibited toxicity at higher concentrations, others demonstrated enhanced antiviral activity without significant cytotoxic effects . This suggests that modifications in the glucuronide structure can lead to favorable bioactivity profiles.

Summary Table of Biological Activities

| Activity | IC50 Value | Notes |

|---|---|---|

| Antiviral Activity | 54 µM | Effective against influenza A virus |

| Cytotoxicity | Up to 250 µM | Varies by compound; some derivatives non-toxic |

| Interaction with TLRs | N/A | Potential modulation of immune responses |

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFLTPWYCFDKGU-XDUWNTRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。